molecular formula C13H16N2O2 B11524197 4-oxo-5-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde

4-oxo-5-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde

Cat. No.: B11524197
M. Wt: 232.28 g/mol
InChI Key: QMTTXFBBPMSSRB-UHFFFAOYSA-N
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Description

4-oxo-5-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde: is a mouthful, so let’s break it down. This compound belongs to the class of benzodiazepines , which are heterocyclic organic compounds containing a diazepine ring fused with a benzene ring. Benzodiazepines are well-known for their pharmacological properties, including sedative, anxiolytic, and anticonvulsant effects.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route starts with the condensation of 4-isopropylphenylhydrazine with an aldehyde (such as benzaldehyde ) to form the diazepine ring. Subsequent oxidation of the resulting intermediate yields the desired compound.

Reaction Conditions::
  • Condensation: The reaction typically occurs under acidic conditions.
  • Oxidation: Oxidizing agents like chromic acid or Jones reagent are employed.

Industrial Production:: While not widely produced industrially, research laboratories often synthesize this compound for further investigation.

Chemical Reactions Analysis

Reactions::

    Oxidation: The carbonyl group in the aldehyde can be oxidized to a carboxylic acid.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The compound may undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents::

    Oxidation: Chromic acid (H2CrO4), Jones reagent (CrO3 in sulfuric acid).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles (e.g., amines, thiols).

Major Products::
  • Oxidation: Carboxylic acid derivative.
  • Reduction: Alcohol derivative.
  • Substitution: Various substituted derivatives.

Scientific Research Applications

This compound finds applications in:

    Medicine: Benzodiazepines are used as anxiolytics, hypnotics, and muscle relaxants.

    Chemistry: As building blocks for more complex molecules.

    Biology: Studying GABA receptors and neuronal activity.

Mechanism of Action

Benzodiazepines enhance the inhibitory effects of gamma-aminobutyric acid (GABA) by binding to GABA receptors. This leads to increased chloride ion influx, resulting in neuronal hyperpolarization and reduced excitability.

Comparison with Similar Compounds

While structurally related to other benzodiazepines, this compound’s unique features lie in its substituents and functional groups. Similar compounds include diazepam , lorazepam , and alprazolam .

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

4-oxo-5-propan-2-yl-2,3-dihydro-1,5-benzodiazepine-1-carbaldehyde

InChI

InChI=1S/C13H16N2O2/c1-10(2)15-12-6-4-3-5-11(12)14(9-16)8-7-13(15)17/h3-6,9-10H,7-8H2,1-2H3

InChI Key

QMTTXFBBPMSSRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)CCN(C2=CC=CC=C21)C=O

Origin of Product

United States

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